BW A868C

Vue d'ensemble

Description

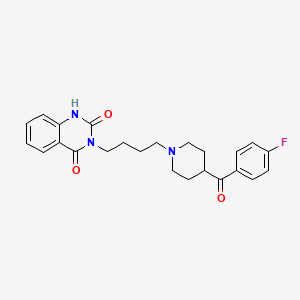

BW A868C is an imidazolidine-2,4-dione.

Applications De Recherche Scientifique

Antagonisme des récepteurs aux prostanoides

BW A868C est un antagoniste puissant et sélectif du récepteur prostanoid DP. Il est utilisé pour étudier les effets de la prostaglandine D2 (PGD2) sur l'adénylate cyclase des plaquettes humaines et inverse les effets anti-agrégants des agonistes du récepteur DP de manière dose-dépendante .

Essais d'agrégation plaquettaire

Ce composé se comporte comme un antagoniste compétitif dans les essais d'agrégation plaquettaire avec des plaquettes humaines lavées, antagonisant l'inhibition de l'agrégation plaquettaire induite par la PGD2 .

Recherche vasculaire

This compound a été étudié pour ses effets sur diverses veines et artères, telles que la veine nasale dorsale du chien, l'artère palatine majeure et la veine saphène .

Radioligand pour l'identification des récepteurs

[3H]-BW A868C est un radioligand du récepteur DP-prostanoid à haute affinité et hautement spécifique capable de marquer sélectivement le récepteur, ce qui peut être utile pour de futures études autoradiographiques .

Études d'accumulation de l'AMPc

Le composé antagonise l'accumulation d'AMPc dans les cellules épithéliales ciliaires non pigmentées de lapin et n'a pratiquement aucun effet sur d'autres récepteurs humains tels que TP, IP, EP1, EP2 et FP .

Voies de signalisation cellulaire

This compound est utilisé dans la recherche pour étudier ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant les récepteurs de l'adénosine. Il aide à explorer la modulation de l'activité des récepteurs de l'adénosine qui joue un rôle crucial dans les processus physiologiques comme l'inflammation et la neurotransmission .

Mécanisme D'action

BW A868C, also known as 4-Imidazolidineheptanoicacid, 3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxo-1-(phenylmethyl)-, 3-Benzyl-5-(6-carboxyhexyl)-1-(2-cyclohexyl-2-hydroxyethylamino)hydantoin, BW-A868C, or BWA868C, is a potent and selective antagonist of the DP prostanoid receptor .

Target of Action

The primary target of this compound is the DP prostanoid receptor . This receptor is sensitive to the naturally occurring prostanoid, PGD2 .

Mode of Action

This compound acts as a competitive antagonist at the DP prostanoid receptor . It competes with the natural ligand, PGD2, for binding to the receptor . This prevents PGD2 from exerting its effects, thereby inhibiting the downstream actions of the DP prostanoid receptor .

Biochemical Pathways

The DP prostanoid receptor is part of the prostanoid family of receptors, which are involved in a variety of physiological processes. These receptors couple to specific G proteins that initiate processes leading to the formation of second messengers such as cAMP, inositol trisphosphate, or diacylglycerol . By antagonizing the DP prostanoid receptor, this compound can influence these downstream signaling pathways .

Pharmacokinetics

This compound is soluble in DMSO at 30 mg/ml . .

Result of Action

This compound antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts . The actions of this compound against other prostaglandin receptors (IP, EP1, EP2, TP, and FP) required up to 1,000-fold higher concentrations than those required for its effect on the DP-prostanoid receptor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability can be affected by storage conditions . This compound should be stored desiccated at -20°C for optimal stability .

Analyse Biochimique

Biochemical Properties

BW A868C interacts with the DP prostanoid receptor, a family of receptor proteins characterized by having seven transmembrane domains that couple to specific G proteins . These interactions initiate processes leading to the formation of the second messengers cAMP, inositol trisphosphate, or diacylglycerol . This compound presents a competitive antagonist profile against two structurally different agonists, BW245C and ZK118182 .

Cellular Effects

This compound influences cell function by interacting with the DP prostanoid receptor. It antagonizes the inhibition of platelet aggregation induced by PGD2 . It also competitively antagonizes PGD2-induced cAMP accumulation in embryonic bovine tracheal fibroblasts .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the DP prostanoid receptor. It behaves as a simple competitive antagonist in aggregation assays with washed human platelets . It antagonizes the inhibition of platelet aggregation induced by PGD2 with a potency similar to its inhibition of BW 245C- and PGD2-induced relaxation of rabbit jugular vein .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in DMSO at 30 mg/ml , suggesting that it can be readily used in various experimental setups.

Dosage Effects in Animal Models

It is known that this compound is a potent and selective DP prostanoid receptor antagonist , suggesting that it may have significant effects at low dosages.

Metabolic Pathways

This compound is involved in the metabolic pathways of prostaglandins and thromboxanes, which are metabolites of arachidonic acid . These compounds, together with this compound, comprise the prostanoids .

Subcellular Localization

Given its interaction with the DP prostanoid receptor, it is likely that it is localized in the cell membrane, where this receptor is typically found .

Propriétés

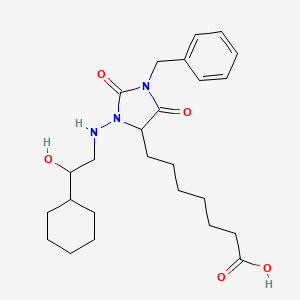

IUPAC Name |

7-[1-benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O5/c29-22(20-13-7-4-8-14-20)17-26-28-21(15-9-1-2-10-16-23(30)31)24(32)27(25(28)33)18-19-11-5-3-6-12-19/h3,5-6,11-12,20-22,26,29H,1-2,4,7-10,13-18H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJVWSKJHGEIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNN2C(C(=O)N(C2=O)CC3=CC=CC=C3)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922749 | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118675-50-6 | |

| Record name | BW 868C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118675-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW A868C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118675506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{1-Benzyl-3-[(2-cyclohexyl-2-hydroxyethyl)amino]-2,5-dioxoimidazolidin-4-yl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

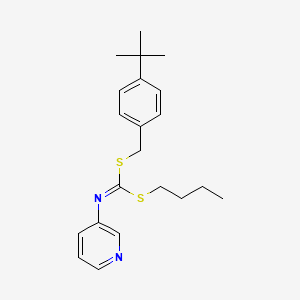

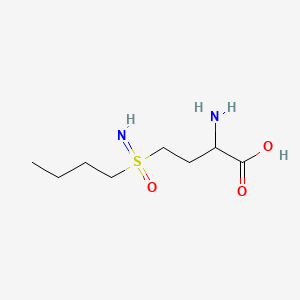

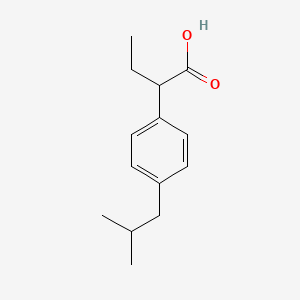

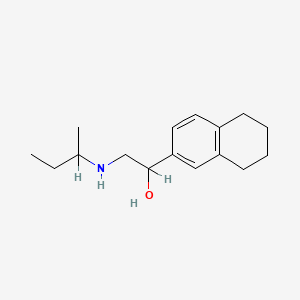

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

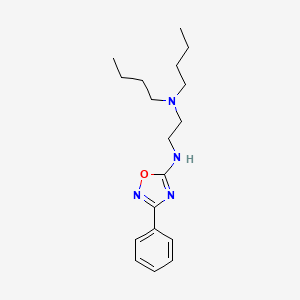

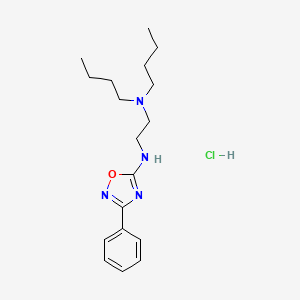

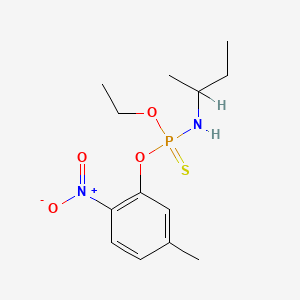

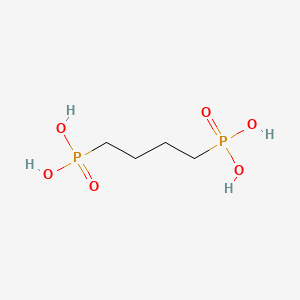

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.